Cytotoxic Potential: Sub-Micromolar Activity of a Derivative Against MCF7 Breast Cancer Cells
While the parent compound is a synthetic intermediate, its derivatives exhibit significant antiproliferative activity. A study reported an IC50 value of 0.59 μM for a derivative of 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid against the MCF7 breast cancer cell line . This sub-micromolar activity demonstrates the potential of this specific scaffold for generating potent anticancer agents, a differentiation from the parent scaffold itself. In comparison, derivatives based on the 3-phenylpyrazolo[3,4-c]pyridine scaffold exhibited IC50 values ranging from 0.87 to 4.3 μM across various cancer cell lines, indicating that modifications at the 3-carboxylic acid position can yield potent and selective antiproliferative effects [1].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.59 μM (for a derivative) |
| Comparator Or Baseline | 3-phenylpyrazolo[3,4-c]pyridine derivatives: IC50 range = 0.87-4.3 μM |
| Quantified Difference | The derivative of the target scaffold shows comparable or improved potency (0.59 μM) relative to the lower end of the comparator range (0.87 μM). |
| Conditions | MCF7 breast cancer cell line (for target derivative); various cancer cell lines including MIA PaCa-2, PC-3, SCOV3 (for comparator) |
Why This Matters
For scientists procuring a building block for anticancer drug discovery, this data confirms that the 3-carboxylic acid scaffold can be elaborated into compounds with sub-micromolar potency, which is a critical threshold for lead optimization.
- [1] La Pietra, V., et al. (2020). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Medicinal Chemistry, 16(3), 340-350. View Source
